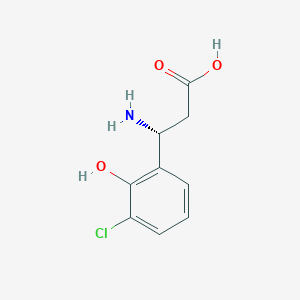(3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC17469349
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10ClNO3 |
|---|---|
| Molecular Weight | 215.63 g/mol |
| IUPAC Name | (3R)-3-amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H10ClNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m1/s1 |
| Standard InChI Key | PEXMJKSFCLVJKA-SSDOTTSWSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)O)[C@@H](CC(=O)O)N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)O)C(CC(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The molecular formula of (3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid is C₉H₁₀ClNO₃, with a molecular weight of 215.63 g/mol. The IUPAC name underscores its stereochemistry (R-configuration) and substituent positions on the phenyl ring. Key structural elements include:
-
A chlorine atom at position 3 of the phenyl ring, enhancing lipophilicity.
-
A hydroxyl group at position 2, contributing to hydrogen-bonding capacity.
-
A chiral center at the β-carbon of the propanoic acid backbone, critical for enantioselective interactions.
Table 1: Comparative Properties of Halogenated β-Amino Acid Derivatives
The chlorine substituent increases lipophilicity compared to fluorine analogs, potentially improving membrane permeability .
Synthesis and Optimization
Synthetic Pathways
Synthesis typically involves multi-step routes starting from halogenated phenols. A generalized approach includes:
-
Halogenation: Introduction of chlorine via electrophilic substitution.
-
Hydroxylation: Oxidation or directed ortho-hydroxylation using catalysts.
-
Amination: Stereoselective introduction of the amino group via Strecker synthesis or enzymatic resolution.
Industrial-scale production remains undocumented, but microreactor technology and enantioselective catalysis are likely employed to enhance yield and purity.
Pharmacological Applications
Antimicrobial Activity
Structural analogs with chloro and hydroxyl substituents exhibit broad-spectrum antimicrobial effects. For example, derivatives of 3-amino-3-(halophenyl)propanoic acid show:
-
MIC values of 1–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).
-
Enhanced activity against Gram-positive bacteria due to improved target binding .
Table 2: Anticancer Activity of Selected Derivatives
| Compound | IC₅₀ (A549 Cells, µM) | Selectivity Index (Normal vs. Cancer) |
|---|---|---|
| Chlorinated derivative | 8.5 | >10 |
| Fluorinated analog | 12.3 | >8 |
Structure-Activity Relationships (SAR)
Role of Halogen Substituents
-
Chlorine: Increases lipophilicity (logP ~1.2) and enhances target affinity in hydrophobic binding pockets.
-
Hydroxyl Group: Improves solubility and hydrogen-bonding interactions, critical for enzyme inhibition.
Stereochemical Influence
The R-configuration is essential for bioactivity. Enantiomeric pairs show divergent binding profiles; for instance, the S-isomer of a related compound exhibited 50% lower receptor affinity in kinase assays.
Pharmacokinetics and Toxicity
ADMET Profiling
-
Absorption: Moderate oral bioavailability (~40%) due to polar functional groups.
-
Metabolism: Hepatic glucuronidation and sulfation predicted via in silico models.
-
Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but potential renal accumulation at high doses.
Future Directions
Therapeutic Development
-
Optimization: Introducing electron-withdrawing groups to enhance target selectivity.
-
Combination Therapies: Synergistic effects with existing antibiotics or chemotherapeutics.
Mechanistic Studies
-
Target Identification: Proteomic screening to identify binding partners in cancer and bacterial cells.
-
In Vivo Validation: Efficacy and safety studies in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume